Cerium(III) Trifluoromethanesulfonate

Catalog No.
S6880768
CAS No.
698999-65-4
M.F
C7H2Ce2F21O22S7
M. Wt
1341.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cerium(III) Trifluoromethanesulfonate

CAS Number

698999-65-4

Product Name

Cerium(III) Trifluoromethanesulfonate

IUPAC Name

cerium(3+);cerium(4+);trifluoromethanesulfonate;hydrate

Molecular Formula

C7H2Ce2F21O22S7

Molecular Weight

1341.7 g/mol

InChI

InChI=1S/7CHF3O3S.2Ce.H2O/c7*2-1(3,4)8(5,6)7;;;/h7*(H,5,6,7);;;1H2/q;;;;;;;+3;+4;/p-7

InChI Key

ZYOXSYOWLHSHPQ-UHFFFAOYSA-G

SMILES

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Ce+3]

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].O.[Ce+3].[Ce+4]

Organic Synthesis

Cerium(III) triflate acts as a versatile Lewis acid catalyst in organic synthesis reactions. Its ability to activate various functional groups and its strong Lewis acidity make it suitable for a wide range of reactions, including:

  • Aldol condensations
  • Friedel-Crafts alkylations
  • Pinacol rearrangements
  • Diels-Alder reactions

The reusability of cerium(III) triflate makes it an attractive alternative to other Lewis acid catalysts in organic synthesis research.

Electrochemistry

Cerium(III) triflate demonstrates excellent conductivity and electrochemical stability. This makes it a valuable component in research related to:

  • Redox reactions
  • Development of novel electrolytes for batteries and fuel cells

Research efforts are ongoing to explore cerium(III) triflate's potential in designing high-performance energy storage devices.

Material Science

Cerium(III) triflate plays a role in material science research due to its ability to influence material properties. For instance, it can be used in:

  • Synthesis of nanomaterials with tailored properties
  • Modification of surfaces to improve functionalities like conductivity or adhesion

Cerium(III) trifluoromethanesulfonate is an organometallic compound characterized by its molecular formula C3CeF9O9S3\text{C}_3\text{CeF}_9\text{O}_9\text{S}_3 and a molecular weight of 587.31 g/mol. This compound appears as a hygroscopic solid that is soluble in water, making it suitable for various chemical applications, particularly in organic synthesis and pharmaceuticals . The compound is notable for its strong acidic properties due to the trifluoromethanesulfonate group, which enhances its reactivity in

Cerium(III) trifluoromethanesulfonate acts as a Lewis acid and is often utilized as a catalyst in organic transformations. It can facilitate reactions such as:

  • Dehydration: It can promote the removal of hydroxyl groups from alcohols, especially in carbohydrate chemistry.
  • Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where it helps to activate substrates for further reaction pathways.
  • Redox Reactions: Cerium(III) ions can be oxidized to cerium(IV), allowing it to function in redox chemistry .

Cerium(III) trifluoromethanesulfonate can be synthesized through several methods:

  • Reaction with Trifluoromethanesulfonic Acid: Cerium(III) hydroxide or cerium(III) oxide can react with trifluoromethanesulfonic acid to form the salt:
    Ce OH 3+3CF3SO3HCe CF3SO3)3+3H2O\text{Ce OH }_3+3\text{CF}_3\text{SO}_3\text{H}\rightarrow \text{Ce CF}_3\text{SO}_3)_3+3\text{H}_2\text{O}
  • Solvothermal Methods: In some studies, solvothermal techniques have been employed to produce high-purity cerium trifluoromethanesulfonate under controlled temperature and pressure conditions .

Cerium(III) trifluoromethanesulfonate has several important applications:

  • Catalyst in Organic Synthesis: Its ability to act as a Lewis acid makes it valuable for various organic reactions.
  • Intermediate in Pharmaceuticals: It is used as an intermediate in the synthesis of pharmaceutical compounds due to its reactivity and solubility properties .
  • Material Science: Its unique properties are explored in the development of new materials, particularly those requiring specific electronic or optical characteristics.

Cerium(III) trifluoromethanesulfonate shares similarities with several other organometallic compounds. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Cerium(IV) TrifluoromethanesulfonateC3CeF9O12S3\text{C}_3\text{CeF}_9\text{O}_{12}\text{S}_3Higher oxidation state, more oxidizing properties
Lanthanum(III) TrifluoromethanesulfonateC3LaF9O9S3\text{C}_3\text{LaF}_9\text{O}_9\text{S}_3Similar structure but different metal ion
Yttrium TrifluoromethanesulfonateC3YF9O9S3\text{C}_3\text{YF}_9\text{O}_9\text{S}_3Used in different catalytic applications

Uniqueness

Cerium(III) trifluoromethanesulfonate is unique due to its specific combination of properties derived from both the cerium ion and the trifluoromethanesulfonate group. Its ability to act as a mild yet effective Lewis acid distinguishes it from other metal salts, making it particularly useful in organic synthesis where selective reactivity is required.

Hydrogen Bond Acceptor Count

43

Hydrogen Bond Donor Count

1

Exact Mass

1340.48563 g/mol

Monoisotopic Mass

1340.48563 g/mol

Heavy Atom Count

59

Dates

Last modified: 11-23-2023

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